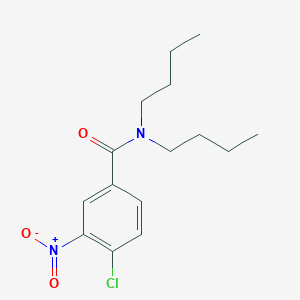![molecular formula C18H21NOS B4720274 N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4720274.png)
N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide
説明
N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide, also known as EMPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMPTP belongs to the class of compounds known as thioamides, which are widely used in medicinal chemistry for their diverse biological activities.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease pathogenesis. For example, in cancer research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation. In diabetes research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In inflammation research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its relatively low toxicity and high selectivity for certain enzymes and signaling pathways. However, one of the limitations of using N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide, including:
1. Further elucidation of the mechanism of action of N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide in various disease models.
2. Development of more efficient synthesis methods for N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide and its analogs.
3. Investigation of the potential synergistic effects of N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide with other drugs or compounds.
4. Exploration of the potential application of N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Development of novel drug delivery systems for N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide to improve its bioavailability and pharmacokinetics.
Conclusion:
N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for research on this compound. Further research on N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide and its analogs may lead to the development of novel drugs for the treatment of various diseases.
科学的研究の応用
N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In inflammation research, N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-4-15-7-5-6-8-17(15)19-18(20)14(3)21-16-11-9-13(2)10-12-16/h5-12,14H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDUQUVWUQIEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)SC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4720207.png)

![{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4720234.png)
![N-cyclopentyl-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4720246.png)
![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)



![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)

![3-[(3-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4720308.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4720314.png)
![3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)